molecular formula C13H10INO4S B2719635 3-[(4-Iodophenyl)sulfamoyl]benzoic acid CAS No. 313259-10-8

3-[(4-Iodophenyl)sulfamoyl]benzoic acid

Cat. No.: B2719635
CAS No.: 313259-10-8
M. Wt: 403.19
InChI Key: FJEWWICNTWMZOK-UHFFFAOYSA-N
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Description

3-[(4-Iodophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H10INO4S and a molecular weight of 403.2 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a sulfamoyl benzoic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Iodophenyl)sulfamoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Iodophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-[(4-Iodophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Iodophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The iodophenyl group enhances the compound’s binding affinity through halogen bonding interactions, while the sulfamoyl group contributes to hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Iodophenyl)sulfamoyl]benzoic acid is unique due to the presence of both the iodophenyl and sulfamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and strong binding interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-[(4-iodophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEWWICNTWMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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